2-Ethenyl-4-methoxyphenol, also known by its chemical formula CHO and CAS number 103261-31-0, is an organic compound that belongs to the class of phenolic compounds. It features a vinyl group attached to a methoxyphenol structure, which contributes to its unique chemical properties and potential applications. This compound is primarily derived from ferulic acid through various synthetic methods and has garnered attention for its biological activities and industrial uses.
The primary source of 2-ethenyl-4-methoxyphenol is ferulic acid, a naturally occurring phenolic compound found in various plants. Ferulic acid can be decarboxylated to yield 2-ethenyl-4-methoxyphenol under high-temperature conditions, often in the presence of catalysts such as copper or zinc. Additionally, industrial production methods may involve the pyrolysis of lignin, a complex polymer present in plant cell walls, which can also lead to the formation of this compound.
2-Ethenyl-4-methoxyphenol is classified under:
The synthesis of 2-ethenyl-4-methoxyphenol can be accomplished through several methods:
The decarboxylation process typically requires:
2-Ethenyl-4-methoxyphenol is reactive and can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanisms through which 2-ethenyl-4-methoxyphenol exerts its biological effects include:
Property | Value |
---|---|
Molecular Weight | 150.2 g/mol |
Density | ~1.05 g/cm³ |
Solubility | Soluble in organic solvents; slightly soluble in water |
Additional analyses indicate that it exhibits moderate stability under standard conditions but may degrade under extreme temperatures or in the presence of strong oxidizing agents.
2-Ethenyl-4-methoxyphenol finds numerous applications across various fields:
2-Ethenyl-4-methoxyphenol (C₉H₁₀O₂), systematically named 4-ethenyl-2-methoxyphenol under IUPAC conventions, is a phenolic compound characterized by a hydroxy-methoxy substituted benzene ring with an ethenyl (vinyl) group at the para position. This structural configuration enables unique electronic properties and reactivity patterns. The compound exhibits structural isomerism with related methoxyphenols, notably differing from 4-ethyl-2-methoxyphenol (where the ethenyl group is reduced to ethyl) and positional isomers like 2-ethyl-4-methoxyphenol [2] [6].
Table 1: Nomenclature and Identifiers of 2-Ethenyl-4-Methoxyphenol
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 4-Ethenyl-2-methoxyphenol |
CAS Registry Number | 7786-61-0 |
Common Synonyms | 2-Methoxy-4-vinylphenol; 4-Vinylguaiacol; p-Vinylguaiacol |
Molecular Formula | C₉H₁₀O₂ |
InChI Key | YOMSJEATGXXYPX-UHFFFAOYSA-N |
SMILES Notation | OC1=CC=C(C=C)C=C1OC |
Physically, the compound is described as a colorless to pale yellow oily liquid with a boiling point of 269.35°C and a flash point of 113°C [1] [9]. Its spectral signature includes characteristic UV absorption bands between 270-280 nm, and mass spectrometry typically shows a molecular ion peak at m/z 150 [1] [4].
The compound was first identified in natural matrices through analytical studies of buckwheat (Fagopyrum esculentum) aroma profiles, where it contributes significantly to the characteristic nutty, spicy notes [1]. Concurrent research revealed its role as a semiochemical in insects, notably functioning as an aggregation pheromone component in Rhynchophorus ferrugineus (red palm weevil) [1].
Microbiological studies later uncovered its biosynthetic origin via microbial transformation:
This discovery explained the compound's prominence in fermented products, where it defines sensory characteristics: wheat beers exhibit distinctive clove-like notes (typically at 0.3-2.0 mg/L), while wines develop spicy nuances through yeast metabolism [1] [7]. Its natural occurrence was subsequently confirmed in over 20 plant species, including coffee, soy sauce, and roasted peanuts.
In synthetic organic chemistry, 2-ethenyl-4-methoxyphenol serves as a versatile building block due to its phenolic hydroxyl group and conjugated vinyl functionality. These moieties enable:
Table 2: Industrial Applications of 2-Ethenyl-4-Methoxyphenol
Application Sector | Function | Example Products |
---|---|---|
Flavor & Fragrance | Key aroma compound | Baked goods, spice blends, fermented beverages |
Food Technology | Flavor enhancer | Soy sauce, cheese, roasted nuts |
Beverage Industry | Fermentation-derived flavorant | Wheat beers, sake, wine |
Agrochemicals | Insect pheromone component | Palm weevil attractants |
The compound's organoleptic profile—described as spicy, clove-like, smoky, and phenolic—makes it indispensable in flavor engineering. At concentrations as low as 0.1 ppm, it imparts recognizable sensory notes [1] [9]. Industrial synthesis typically employs:
Commercial formulations often use dilution matrices (triethyl citrate, propylene glycol, ethanol) at 1-50% concentrations to stabilize the reactive vinyl group and facilitate handling [9]. Recent innovations focus on biocatalytic production using immobilized enzymes or engineered yeast strains to meet natural certification standards for food applications.
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